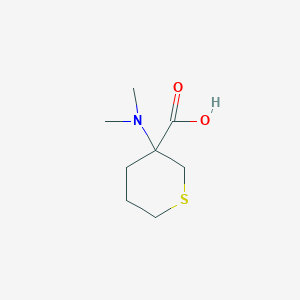
5-Methyl-2-(trifluoromethyl)morpholine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 5-Methyl-2-(trifluoromethyl)morpholine is C6H10F3NO . Its InChI Code is 1S/C6H10F3NO/c1-4-3-11-5(2-10-4)6(7,8)9/h4-5,10H,2-3H2,1H3 .Physical And Chemical Properties Analysis
5-Methyl-2-(trifluoromethyl)morpholine has a molecular weight of 169.15 . It is a powder at room temperature .Applications De Recherche Scientifique
Pharmaceutical Chemistry
5-Methyl-2-(trifluoromethyl)morpholine: is a compound that has garnered attention in pharmaceutical chemistry due to the presence of the trifluoromethyl group. This group is known for enhancing the biological activity and metabolic stability of pharmaceuticals . The compound can serve as a building block in the synthesis of various drugs, particularly those targeting central nervous system disorders due to its morpholine ring, which is a common feature in psychotropic agents.
Agrochemical Synthesis
The trifluoromethyl group within 5-Methyl-2-(trifluoromethyl)morpholine is also significant in the development of agrochemicals. Its incorporation into pesticides and herbicides can improve their efficacy and environmental persistence, making them more effective against pests and weeds while potentially reducing the frequency of application .
Material Science
In material science, 5-Methyl-2-(trifluoromethyl)morpholine could be utilized in the creation of novel polymers. The morpholine structure may impart flexibility, while the trifluoromethyl group could contribute to the material’s resistance to degradation and chemical stability .
Catalysis
This compound may find applications in catalysis, particularly in processes that require the introduction of a trifluoromethyl group into other molecules. Its stable and reactive nature makes it a candidate for use in catalytic systems that facilitate various chemical transformations .
Analytical Chemistry
In analytical chemistry, derivatives of 5-Methyl-2-(trifluoromethyl)morpholine could be used as standards or reagents in chromatographic methods. Their unique chemical properties can aid in the separation and identification of complex mixtures .
Chemical Synthesis
The compound’s structure makes it suitable for use in organic synthesis, especially in the construction of complex molecules. It can act as a precursor or intermediate in multistep synthetic routes, leading to a wide range of chemical entities .
Fluorine Chemistry Research
Given the importance of fluorine in medicinal chemistry, 5-Methyl-2-(trifluoromethyl)morpholine is valuable for research in fluorine chemistry. It can be used to study the effects of fluorination on the physical, chemical, and biological properties of molecules .
Environmental Science
Lastly, the environmental fate of fluorinated compounds like 5-Methyl-2-(trifluoromethyl)morpholine is of great interest. Research into its biodegradation and environmental impact can provide insights into the safe use and disposal of fluorinated chemicals .
Safety and Hazards
Propriétés
IUPAC Name |
5-methyl-2-(trifluoromethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c1-4-3-11-5(2-10-4)6(7,8)9/h4-5,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMNOIAAEIAHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1341664-20-7 | |
| Record name | 5-methyl-2-(trifluoromethyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529329.png)
![2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1529330.png)



![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1529336.png)


![5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline](/img/structure/B1529343.png)

![Methyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B1529349.png)
![3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1529350.png)
